molecular formula C10H12BrNO B2518406 4-Bromo-2-(oxan-4-yl)pyridine CAS No. 1264037-29-7

4-Bromo-2-(oxan-4-yl)pyridine

Cat. No.: B2518406
CAS No.: 1264037-29-7
M. Wt: 242.116
InChI Key: GMNOLLRJEWMQSS-UHFFFAOYSA-N
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Description

4-Bromo-2-(oxan-4-yl)pyridine is an organic compound with the molecular formula C10H12BrNO It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 4-position and an oxan-4-yl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(oxan-4-yl)pyridine typically involves the bromination of 2-(oxan-4-yl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(oxan-4-yl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

    Oxidation and Reduction: The oxan-4-yl group can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile, products such as 4-azido-2-(oxan-4-yl)pyridine or 4-thio-2-(oxan-4-yl)pyridine.

    Coupling Products: Biaryl compounds formed from the coupling with boronic acids.

    Oxidation and Reduction Products: Oxidized or reduced derivatives of the oxan-4-yl group.

Scientific Research Applications

4-Bromo-2-(oxan-4-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(oxan-2-yl)pyridine
  • 2-Bromopyridine
  • 4-Bromopyridine

Comparison

4-Bromo-2-(oxan-4-yl)pyridine is unique due to the presence of both a bromine atom and an oxan-4-yl group on the pyridine ring. This dual substitution imparts distinct chemical reactivity and potential applications compared to similar compounds. For example, 2-Bromopyridine lacks the oxan-4-yl group, making it less versatile in certain synthetic applications. Similarly, 4-Bromo-3-(oxan-2-yl)pyridine has a different substitution pattern, leading to variations in its chemical behavior and applications.

Properties

IUPAC Name

4-bromo-2-(oxan-4-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-9-1-4-12-10(7-9)8-2-5-13-6-3-8/h1,4,7-8H,2-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNOLLRJEWMQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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